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Lithium formate

Cat. No.: B1264860
CAS No.: 556-63-8
M. Wt: 53.0 g/mol
InChI Key: WDABCHFVYNJWNU-UHFFFAOYSA-N
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Description

Historical Context of Lithium Formate (B1220265) Investigations

The scientific investigation of lithium formate monohydrate dates back to the early 20th century. Initial crystallographic data were published by I. Nitta in 1928, which established its orthorhombic crystal system. rspublication.com However, a complete determination of its crystal structure, including the positions of all hydrogen atoms, was not accomplished until much later.

A notable advancement in understanding the compound came from Raman spectroscopy studies in 1970, which provided insights into the tetrahedral coordination of the lithium ion and the arrangement of formate ions and hydrogen bonds within the crystal lattice. In the same year, its significant nonlinear optical (NLO) properties were reported, sparking interest in its potential for optical applications. aip.org Research into the thermal decomposition of alkali metal formates, including this compound, was conducted in the late 1930s and early 1940s by researchers like Freidlin, establishing its unique decomposition pathway compared to other salts in its class. nih.gov More recent decades have seen a surge in research focusing on its application in specialized areas such as radiation dosimetry. uio.noresearchgate.net

Significance of this compound in Fundamental Chemical Science

The significance of this compound in fundamental chemical science stems primarily from its crystal structure. It crystallizes in the non-centrosymmetric space group Pbn2₁, a crucial characteristic for exhibiting second-order nonlinear optical (NLO) effects. researchgate.net This has made this compound monohydrate a benchmark material for studying second-harmonic generation (SHG), where it demonstrates conversion efficiency comparable to, and in some cases exceeding, that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). rspublication.comresearchgate.net

Furthermore, the compound serves as an important model for studying radiation-induced radicals in solids. When exposed to ionizing radiation, stable radical species, primarily the CO₂⁻ radical, are formed and trapped within the crystal lattice. diva-portal.orgrsc.org The stability and distinct spectroscopic signature of these radicals make this compound a highly sensitive material for electron paramagnetic resonance (EPR) spectroscopy, which has led to its development as a dosimeter for measuring radiation doses in medical and industrial applications. uio.nodiva-portal.org Its well-defined structure also provides a clear framework for investigating ion-molecule interactions and hydrogen bonding networks in a crystalline environment.

Overview of Key Research Areas and Methodologies Pertaining to this compound

Research on this compound is concentrated in several key areas, employing a range of advanced analytical techniques.

Crystallography and Crystal Growth: The growth of high-quality single crystals, typically by slow evaporation from aqueous solutions, is a foundational research activity. rspublication.comresearchgate.net The primary analytical tool is single-crystal X-ray diffraction (XRD), used to precisely determine the unit cell dimensions and atomic positions, confirming its orthorhombic structure. rspublication.comresearchgate.net

Nonlinear Optics (NLO): The NLO properties of this compound are a major research focus. The Kurtz-Perry powder technique is a common methodology for evaluating its second-harmonic generation (SHG) efficiency, using a Q-switched Nd:YAG laser. rspublication.comresearchgate.net Studies also measure its transparency range using UV-Vis spectroscopy and its laser damage threshold, which are critical parameters for optical device applications. researchgate.net

Spectroscopic Studies: A variety of spectroscopic methods are employed to probe its structure and properties.

FT-IR and Raman Spectroscopy: These techniques are used to identify and analyze the vibrational modes of the formate ion and water molecules, confirming the compound's functional groups and providing insight into the crystalline environment and solution structures. researchgate.netresearchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) and ENDOR: EPR, along with Electron Nuclear Double Resonance (ENDOR), is central to the study of radiation-induced free radicals in this compound. diva-portal.orgrsc.orgbioone.org These methods allow for the identification and characterization of radical species and their interactions with surrounding nuclei, which is the basis for its use in dosimetry. uio.nodiva-portal.org

Thermal Analysis: The thermal stability and decomposition of this compound monohydrate are investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net These studies have shown that, unlike sodium and potassium formate, this compound does not yield an oxalate (B1200264) upon heating, instead decomposing to lithium carbonate. scispace.comakjournals.com

Materials Science: In materials science, research explores its use as a component in the development of lithium-ion batteries and as a precursor for synthesizing other lithium-containing materials. samaterials.comchemimpex.comresearchgate.net

Data Tables

Table 1: Crystallographic Properties of this compound Monohydrate (LFMH) Data sourced from multiple crystallographic studies. rspublication.comresearchgate.net

PropertyValue
Crystal System Orthorhombic
Space Group Pbn2₁
Lattice Parameters a ≈ 6.48 - 6.50 Å
b ≈ 9.96 - 9.97 Å
c ≈ 4.84 - 4.85 Å
Formula Units (Z) 4
Molecular Formula HCO₂Li·H₂O

Table 2: Selected Nonlinear Optical (NLO) Properties of this compound Monohydrate (LFMH) Data represents findings from various NLO characterization studies. rspublication.comaip.orgresearchgate.net

PropertyReported Value(s)
Lower UV Cut-off Wavelength ~240 - 250 nm
SHG Efficiency (vs. KDP) 0.9 to 1.12 times that of KDP
Laser Damage Threshold ~1.5 GW/cm²
Phase-Matchable Wavelengths Wide range, including 1064 nm

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2LiO2 B1264860 Lithium formate CAS No. 556-63-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

556-63-8

Molecular Formula

CH2LiO2

Molecular Weight

53.0 g/mol

IUPAC Name

lithium;formate

InChI

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);

InChI Key

WDABCHFVYNJWNU-UHFFFAOYSA-N

SMILES

[Li+].C(=O)[O-]

Canonical SMILES

[Li].C(=O)O

Other CAS No.

556-63-8

Pictograms

Irritant

Related CAS

64-18-6 (Parent)

Synonyms

aluminum formate
ammonium formate
ammonium tetraformate
calcium formate
chromic formate
cobalt(II) formate dihydrate
cobaltous formate
cupric formate
formate
formic acid
formic acid, 14C-labeled
formic acid, aluminum salt
formic acid, ammonium (2:1) salt
formic acid, ammonium (4:1) salt
formic acid, ammonium salt
formic acid, cadmium salt
formic acid, calcium salt
formic acid, cesium salt
formic acid, cobalt (+2) salt
formic acid, copper (+2) salt
formic acid, copper salt
formic acid, copper, ammonium salt
formic acid, copper, nickel salt
formic acid, cromium (+3) salt
formic acid, cromium (+3), sodium (4:1:1) salt
formic acid, lead (+2) salt
formic acid, lead salt
formic acid, lithium salt
formic acid, magnesium salt
formic acid, nickel (+2) salt
formic acid, nickel salt
formic acid, potassium salt
formic acid, rubidium salt
formic acid, sodium salt
formic acid, sodium salt, 13C-labeled
formic acid, sodium salt, 14C-labeled
formic acid, strontium salt
formic acid, thallium (+1) salt
formic acid, zinc salt
lead formate
lithium formate
magnesium formate
methanoic acid
nickel formate
nickel formate dihydrate
potassium formate
sodium formate
strontium formate
zinc formate

Origin of Product

United States

Synthesis and Growth Methodologies for Crystalline Lithium Formate

Solution Growth Techniques for Lithium Formate (B1220265) Monohydrate Single Crystals

Solution growth is the most common approach for producing lithium formate monohydrate single crystals. This involves dissolving the this compound salt in a suitable solvent to create a saturated or supersaturated solution, from which crystals can form as the solvent evaporates or the temperature is altered.

Slow Evaporation Methodologies for this compound Monohydrate

The slow evaporation technique is a widely used method for growing this compound monohydrate single crystals. ijeas.orgrspublication.comresearchgate.net This process involves dissolving commercially available this compound monohydrate in a solvent, typically double-distilled water, to create a saturated solution. ijeas.orgrspublication.com The solution is then filtered to remove any impurities and left in a controlled environment to allow the solvent to evaporate slowly. sathyabama.ac.in Over a period, typically ranging from 30 to 35 days, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. rspublication.com This method has been successfully employed to grow both undoped and doped this compound monohydrate crystals. ijeas.orgneliti.com

The general steps for the slow evaporation method are as follows:

Preparation of the solution: A supersaturated solution is created by dissolving the solute in an appropriate solvent. sathyabama.ac.in

Selection of the container: A clean and smooth container is chosen to prevent interference with crystal growth. sathyabama.ac.in

Controlled evaporation: The solvent is allowed to evaporate slowly under controlled temperature and humidity. sathyabama.ac.in

Crystal growth: As the solvent evaporates, the solute concentration increases, leading to the formation of crystals. sathyabama.ac.in

Harvesting: The grown crystals are carefully removed from the solution. sathyabama.ac.in

Temperature-Controlled Crystallization Approaches for this compound

Temperature plays a significant role in the crystallization of this compound. The solubility of this compound in water is temperature-dependent, a property that can be harnessed for crystal growth. While slow evaporation is common, temperature-controlled methods can also be employed. For instance, a saturated solution can be slowly cooled to induce crystallization.

In the context of drowning-out crystallization, temperature has been shown to influence the yield of this compound precipitate. mdpi.com Higher temperatures can lead to an increased yield. mdpi.com It is also noted that this compound crystallizes with a water molecule up to a temperature of 364.15 K. mdpi.com

Factors Influencing this compound Crystal Growth

Several factors can significantly impact the growth, quality, and properties of this compound crystals. These include the choice of solvent, the purity of the starting materials, and the introduction of dopants.

Solvent System Effects on this compound Crystallization

The solvent system is a critical factor in the crystallization process. While water is a common solvent for this compound, the addition of other solvents, known as antisolvents, can be used to induce precipitation in a technique called drowning-out crystallization. mdpi.commdpi.com This method is particularly useful for substances that are highly soluble in water. mdpi.com

The addition of a water-miscible organic antisolvent, such as ethanol, decreases the dielectric constant of the solution. mdpi.commdpi.com This reduction in the dielectric constant enhances the electrostatic interaction between ions of opposite charge, promoting the formation of insoluble ionic species and leading to precipitation. mdpi.com In the ternary system of this compound, water, and ethanol, the amount of antisolvent can be optimized to achieve the highest process yield. mdpi.com

The choice of solvent can also affect the purity of the final crystalline product. For instance, in the crystallization of other lithium salts like LiPF₆, certain solvents like ethers can form complexes with the salt, leading to solvent residues in the final product. google.com

Precursor Chemistry and Purity in this compound Synthesis

The purity of the precursor materials is fundamental to growing high-quality crystals. Commercially available this compound monohydrate is often used as the starting material. rspublication.comresearchgate.net To enhance purity, a re-crystallization process can be performed before initiating the final crystal growth. ijeas.org

In a broader context of synthesizing lithium-containing materials for applications like lithium-ion batteries, various lithium precursors are used, including lithium carbonate and lithium hydroxide (B78521). researchgate.net this compound itself can serve as a lithium salt precursor, which is uniformly mixed with other precursors for cathode materials. samaterials.com The synthesis of complex materials like lithium ferrite (B1171679) can also start from lithium-containing precursors, including lithium hexa(formato)ferrate(III). akjournals.comresearchgate.net The purity and stoichiometry of these precursors are critical for the properties of the final material.

Doping Strategies and Their Impact on this compound Crystal Growth (e.g., Magnesium Sulfate (B86663) Doping)

Doping involves intentionally introducing impurities into the crystal lattice to modify its properties. In the case of this compound monohydrate, doping with magnesium sulfate (MgSO₄) has been studied. ijeas.orgneliti.com To achieve this, a specific mole percentage of magnesium sulfate is added to the this compound solution during the crystal growth process. ijeas.org

The incorporation of dopants like magnesium sulfate has been shown to alter the properties of this compound monohydrate crystals. For example, doping with magnesium sulfate can enhance the second-harmonic generation (SHG) efficiency and the laser damage threshold (LDT) of the crystals. ijeas.org It can also affect the mechanical properties, such as microhardness. ijeas.org The presence of the dopant in the crystal lattice is confirmed by techniques like Energy Dispersive X-ray Analysis (EDAX). ijeas.org It is important to note that the addition of the dopant does not typically alter the fundamental crystal structure. ijeas.org

The pH of the growth solution can also be a critical factor, especially when using certain dopants. For instance, in the growth of EDTA-doped lithium sulphate monohydrate, the pH of the solution was found to strongly affect the crystal formation.

Anhydrous this compound Synthesis Considerations

The synthesis of anhydrous this compound (CHLiO₂) requires specific methodologies to circumvent the propensity of this compound to crystallize from aqueous solutions as a monohydrate (CHLiO₂·H₂O). researchgate.net The preparation of the anhydrous form is principally achieved through two main routes: the dehydration of its monohydrate and the direct reaction of lithium compounds with formic acid under controlled conditions.

A prevalent method for producing anhydrous this compound is the dehydration of this compound monohydrate. This can be accomplished through thermal treatment or by using chemical desiccants. Thermal dehydration is a complex, multi-stage process. akjournals.comakjournals.com Studies using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) show the dehydration process occurs in two main stages between 300 K and 440 K. akjournals.com The kinetics of this dehydration have been studied under vacuum at temperatures between 317 K and 353 K (44 °C to 80 °C). researchgate.net

The dehydration process results in the formation of a low-temperature anhydrous polymorph, designated as LiHCOO-II. researchgate.net This phase is stable up to 228 °C, at which point it undergoes a phase transition to the high-temperature polymorph, LiHCOO-I. researchgate.net The LiHCOO-I form is stable until it melts at approximately 272 °C. researchgate.net Chemical dehydration offers an alternative to thermal methods. Drying this compound monohydrate over a potent desiccant, such as phosphorus pentoxide (P₄O₁₀), also yields the low-temperature anhydrous phase, LiHCOO-II. researchgate.net

Direct synthesis from lithium precursors is another viable route. The reaction of lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) with formic acid (CH₂O₂) is a common starting point. lookchem.comfrontiersin.org To obtain the anhydrous product directly and prevent the formation of the monohydrate, the reaction conditions must be carefully managed. For instance, dissolving lithium carbonate in formic acid at elevated temperatures (e.g., 90°C) followed by controlled crystallization can yield this compound crystals that are subsequently dried at high temperatures, such as 150°C, to ensure the removal of water. frontiersin.org Another approach involves reacting industrial-grade lithium carbonate with a formic acid solution and then filtering the resulting this compound solution. google.com

The growth of single crystals of anhydrous this compound presents further challenges. Crystals of the LiHCOO-II polymorph have been grown by the slow evaporation of a saturated solution of anhydrous this compound in absolute methanol. researchgate.net

Below are data tables summarizing the synthesis methods and properties of anhydrous this compound polymorphs.

Table 1: Synthesis Methods for Anhydrous this compound

Method Precursor(s) Key Conditions Resulting Product/Polymorph Reference
Thermal Dehydration This compound monohydrate Heating between 300 K - 440 K Anhydrous this compound (LiHCOO-II) akjournals.com
Chemical Dehydration This compound monohydrate Drying over Phosphorus Pentoxide (P₄O₁₀) Anhydrous this compound (LiHCOO-II) researchgate.net
Direct Synthesis Lithium carbonate, Formic acid Reaction at 90°C, followed by drying at 150°C Anhydrous this compound frontiersin.org

Table 2: Properties of Anhydrous this compound Polymorphs

Property LiHCOO-II (Low-Temperature Phase) LiHCOO-I (High-Temperature Phase) Reference
Crystal System Hexagonal Monoclinic researchgate.net
Formation Method Thermal or chemical dehydration of monohydrate Heating LiHCOO-II above transition temperature researchgate.net
Thermal Stability Stable up to 228 °C Stable from 228 °C to melting point (272 °C) researchgate.net
Transition Transforms to LiHCOO-I at 228 °C Melts at 272 °C researchgate.net

Advanced Structural Characterization of Lithium Formate

X-ray Diffraction (XRD) and Neutron Diffraction Studies of Lithium Formate (B1220265)

X-ray and neutron diffraction are powerful analytical methods that have been employed to elucidate the intricate crystal structure of lithium formate monohydrate. These techniques provide detailed information on the crystal system, the dimensions of the unit cell, and the specific locations of each atom, including hydrogen, which is crucial for understanding hydrogen bonding.

Studies have consistently identified that this compound monohydrate (HCOOLi·H₂O) crystallizes in the orthorhombic system. tandfonline.comtandfonline.comrspublication.com The systematic absences of certain reflections in the diffraction patterns, specifically 0kl with k=2n+1 and h0l with h+l=2n+1, pointed to the space group being either Pbnm or Pbn2₁. iucr.org Given that the crystal exhibits piezoelectric properties, the non-centrosymmetric space group Pbn2₁ was definitively assigned. tandfonline.comiucr.org Each unit cell of this compound monohydrate contains four molecules. iucr.orgresearchgate.net

The dimensions of the unit cell of this compound monohydrate have been precisely determined by single-crystal X-ray diffraction. Different studies have reported slightly varying, yet consistent, parameters. These refinements are crucial for accurate structural analysis.

Unit Cell Parameters of this compound Monohydrate
ParameterEnders-Beumer & Harkema (1973) iucr.orgRao & Viswamitra (1971) tandfonline.comS. a G. et al. (2014) rspublication.com
a (Å)6.483 (4)6.504 (10)4.848 (2)
b (Å)9.973 (7)9.989 (10)6.502 (3)
c (Å)4.847 (5)4.856 (5)9.958 (4)
Volume (ų)313.3315.4333.88 (2)

The precise coordinates of each atom within the asymmetric unit of the crystal lattice, along with their thermal vibration parameters, have been determined. These parameters, presented in the table below from a 1973 study, provide a detailed map of the crystal's structure. iucr.org The thermal parameters (Uij) describe the anisotropic vibration of the atoms.

Positional and Thermal Parameters of this compound Monohydrate iucr.org
Atomxyz
C0.3876 (2)0.0818 (1)0.0457 (4)
O(1)0.4001 (2)0.1895 (1)-0.0387 (3)
O(2)0.4220 (2)-0.0076 (1)-0.0886 (3)
O(3) (water)0.3893 (2)0.3340 (1)0.4571 (3)
Li0.3844 (5)0.1601 (3)0.4357 (9)

The distances between bonded atoms and the angles they form are fundamental to defining the molecular geometry within the crystal. In this compound monohydrate, the Li-O and C-O bond lengths are of particular interest. One study reported a significant difference in the C-O bond lengths, suggesting different environments for the two oxygen atoms. iucr.org However, a more accurate study found the C-O bond lengths to be nearly equal, proposing that the effect of hydrogen bonding on one oxygen atom compensates for the coordination to an additional lithium ion by the other. iucr.org

Selected Interatomic Distances (Å) and Angles (°) in this compound Monohydrate
Bond/AngleEnders-Beumer & Harkema (1973) iucr.orgRao & Viswamitra (1971) tandfonline.comtandfonline.com
Formate Ion
C-O(1)1.251 (2)1.213 (12)
C-O(2)1.248 (2)1.279 (12)
O(1)-C-O(2)125.5 (2)°125.8 (9)°
Lithium Coordination
Li-O(1)1.938 (4)Mean Li-O: 1.95
Li-O(2')1.923 (4)
Li-O(2'')1.954 (4)
Li-O(3''') (water)1.974 (4)

The lithium ion (Li⁺) in this compound monohydrate is found in a five-fold coordination environment, surrounded by five oxygen atoms. researchgate.net This arrangement forms a distorted pyramid with an almost rectangular base. researchgate.net More specifically, the Li⁺ ion is tetrahedrally coordinated to three oxygen atoms from formate groups and one oxygen atom from a water molecule. The Li-O distances range from 1.923 Å to 1.974 Å. Neighboring lithium-oxygen tetrahedra, related by a screw axis, share a corner to form infinite chains that extend along the c-axis of the crystal. tandfonline.comtandfonline.com

Hydrogen Bonding Networks in this compound Monohydrate

Electron Diffraction Techniques for Structural Elucidation of this compound

While single-crystal X-ray diffraction (XRD) has been the primary method for determining the crystal structure of this compound monohydrate, advanced electron diffraction techniques offer powerful, complementary approaches for structural elucidation, particularly for challenging samples. researchgate.net Techniques such as three-dimensional electron diffraction (3DED), also known as Microcrystal Electron Diffraction (MicroED), are revolutionary for analyzing crystalline materials. escholarship.org

These methods are exceptionally well-suited for determining the atomic structures of materials that yield crystals too small for conventional XRD analysis. mdpi.comrsc.org The strong interaction of electrons with matter makes it possible to obtain high-resolution diffraction data from nano- or submicron-sized crystals, which are often orders of magnitude smaller than those required for X-ray techniques. escholarship.orgmdpi.com This is a significant advantage when large, high-quality single crystals are difficult to grow, a common challenge in materials science.

Modern electron diffraction methodologies, including continuous rotation electron diffraction (cRED), involve rotating a nanocrystal in a transmission electron microscope (TEM) and collecting a series of electron diffraction patterns. rsc.org These patterns are then combined to reconstruct a three-dimensional map of the reciprocal lattice, from which the crystal structure can be solved and refined. mdpi.com This approach has been successfully applied to determine the structures of complex materials, from metal-organic frameworks (MOFs) to beam-sensitive organic compounds and other lithium-containing silicates. mdpi.comrsc.orgacs.org

For a compound like this compound, should analysis of nanocrystalline powders or thin films be required, 3DED/MicroED would be an invaluable tool. It could resolve ambiguities that might arise from powder X-ray diffraction (PXRD) data, where peak overlapping can complicate structure determination. acs.org Furthermore, because electrons are charged particles, they probe the electrostatic potential of the material. This means that in addition to determining atomic positions, electron diffraction can provide detailed maps of charge distribution, offering deeper insights into the bonding environment within the this compound crystal. escholarship.org

Structural Comparisons of this compound with Analogous Alkali Metal Formate Compounds

The crystal structure of this compound, specifically its monohydrate form (LiHCOO·H₂O), serves as a foundational member of the alkali metal formate series. Comparing its structure with the anhydrous formates of other alkali metals—sodium (Na), potassium (K), rubidium (Rb), and cesium (Cs)—reveals systematic trends related to the increasing size of the metal cation.

This compound monohydrate crystallizes in the orthorhombic system with the space group Pbn2₁. researchgate.net Its structure features a lithium ion tetrahedrally coordinated to oxygen atoms.

Moving down the group to sodium formate (HCOONa), the crystal system changes to monoclinic. acs.org The anhydrous formates of potassium (HCOOK), rubidium (HCOORb), and cesium (HCOOCs), however, all crystallize in the orthorhombic system. Notably, rubidium and cesium formate are isomorphous, sharing the same space group, Pbcm. This indicates that the packing arrangement of the formate ions and cations is very similar for these two larger alkali metals.

The following interactive table summarizes the key crystallographic data for this compound monohydrate and the anhydrous forms of its alkali metal analogues.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
This compound MonohydrateLiHCOO·H₂OOrthorhombicPbn2₁6.4839.9734.84790
Sodium FormateHCOONaMonoclinicC2/c6.196.726.49121.7
Potassium FormateHCOOKOrthorhombicCmcm5.8876.7917.02490
Rubidium FormateHCOORbOrthorhombicPbcm4.61729.18227.352590
Cesium FormateHCOOCsOrthorhombicPbcm4.79389.53397.910190

Vibrational Spectroscopy and Dynamics of Lithium Formate

Infrared (IR) Spectroscopy Investigations of Lithium Formate (B1220265)

Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules and crystals. In the case of lithium formate, IR studies have focused on identifying the characteristic frequencies of the formate ion and understanding how they are affected by the crystalline environment.

The carboxylate group (COO⁻) of the formate ion gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(COO⁻)) and a symmetric stretch (ν_s(COO⁻)). The frequencies of these modes are sensitive to the nature of the coordinating metal ion. spectroscopyonline.com For ionic formates in general, the asymmetric stretching modes are typically observed in the range of 1613–1550 cm⁻¹, while the symmetric stretching modes appear between 1387–1311 cm⁻¹. acs.org

In carboxylate salts, the interaction between the metal cation and the carboxylate group can be categorized into different coordination modes, such as ionic, unidentate, bidentate, and bridging. 911metallurgist.com For alkali metal salts like this compound, the interaction is primarily ionic. This results in a symmetrical structure for the carboxylate ion where both oxygen atoms are associated equally with the metal cation. 911metallurgist.com The characteristic absorption bands for this type of ionic interaction fall within the 1650-1540 cm⁻¹ range for the asymmetric vibration and 1450-1360 cm⁻¹ for the symmetric vibration. spectroscopyonline.com The positions of these bands suggest a carbon-oxygen bond order of approximately 1.5. spectroscopyonline.com

The table below presents the observed infrared absorption frequencies for polycrystalline this compound, highlighting the key vibrational modes of the formate ion.

Vibrational Assignment Frequency (cm⁻¹) in Li(HCO₂)·H₂O
Asymmetric COO⁻ Stretch (ν_as)1590
Symmetric COO⁻ Stretch (ν_s)1370, 1359
CH Bending (δ_CH)1384
OCO Bending (δ_OCO)785

Data sourced from Harvey et al. (1963).

Investigations into both polycrystalline and single crystal samples of this compound monohydrate have provided a comprehensive understanding of its vibrational properties. Polycrystalline spectra offer a general overview of the absorption bands, while polarized spectra of single crystals allow for the determination of the symmetry of the vibrational modes. cdnsciencepub.comcapes.gov.br

This compound monohydrate crystallizes in the orthorhombic system with the space group Pbn2₁. researchgate.netresearchgate.net Studies on single crystals have utilized polarized infrared reflection measurements to analyze the symmetry of the formate ion and the nature of the hydrogen bonding involving the water molecules. capes.gov.br The interpretation of these polarized spectra indicates that the symmetry of the formate ion in the crystal is influenced by an asymmetric crystalline field. capes.gov.br

The infrared spectrum of polycrystalline this compound shows distinct features, including the splitting of certain fundamental vibrations, which can be attributed to the crystal structure. cdnsciencepub.com For instance, the spectrum of this compound exhibits splitting in the region of the CH bending mode, a feature that differs from sodium and potassium formates due to their different crystal structures. cdnsciencepub.com

Factor group analysis is a theoretical method used to predict the number and symmetry of vibrational modes in a crystal that are active in infrared and Raman spectroscopy. arizona.eduspectroscopyonline.com This analysis is based on the crystal's space group and the arrangement of atoms within the unit cell. arizona.edu For this compound monohydrate (space group Pbn2₁), the unit cell contains four formula units. researchgate.net

The application of factor group analysis to crystalline formates helps to explain the observed splitting of the fundamental vibrational modes of the formate ion. cdnsciencepub.com In the isolated state, the formate ion has C₂ᵥ symmetry and is expected to have six fundamental vibrations. However, in the crystal lattice, the symmetry of the ion's site and the interactions between the ions in the unit cell can cause these modes to split into multiple components. A single crystal study of this compound would be beneficial to specifically characterize the space group and determine if the formate ions occupy special positions within the lattice. cdnsciencepub.com

Analysis of Polycrystalline and Single Crystal Infrared Spectra of this compound

Raman Spectroscopy Studies of this compound

Raman spectroscopy complements infrared spectroscopy by providing information on different types of vibrational modes, particularly those involving symmetric vibrations and motions of the crystal lattice.

Raman studies of this compound monohydrate have successfully identified the internal vibrations of the formate ion. These include the C-H stretching, C-O stretching, and O-C-O bending modes. The twisting and wagging modes of the formate ion in this compound monohydrate have been observed in the low-frequency region of the Raman spectrum, specifically around 129-133 cm⁻¹ and 164-174 cm⁻¹, respectively. cdnsciencepub.com The rocking mode of the formate ion has been identified as a doublet in the Raman spectrum of the microcrystalline solid at 78 and 70 cm⁻¹. cdnsciencepub.com

Computational studies using Density Functional Theory (DFT) have also been employed to simulate the Raman spectra of this compound, showing good agreement with experimental results. harvard.edu These calculations help in the precise assignment of the observed vibrational bands. harvard.edu

The following table summarizes the characteristic Raman active vibrational frequencies for this compound.

Vibrational Assignment Frequency (cm⁻¹) in HCO₂Li
C-H Stretch2865
Asymmetric O-C-O Stretch1629
Symmetric O-C-O Stretch1391
In-plane C-H bend1378
O-C-O bend788
Out-of-plane C-H bend1070

Data sourced from C.I. Ratcliffe et al. (2014) and represents scaled computational results.

Isotopic substitution is a valuable technique for assigning vibrational modes, as the frequency of a mode is dependent on the masses of the atoms involved. In this compound, isotopic substitution of hydrogen with deuterium (B1214612) (H/D) and lithium-6 (B80805) with lithium-7 (B1249544) (⁶Li/⁷Li) has been utilized to confirm the assignments of the formate ion's vibrational modes. cdnsciencepub.com

For example, studies have used the isotopic shifts resulting from these substitutions to assign the low-frequency lattice modes. cdnsciencepub.com The assignments of the rocking, wagging, and twisting modes of the formate ion, as well as translational modes, have been supported by the observed shifts upon isotopic substitution. cdnsciencepub.com

Anharmonicity Correction in Vibrational Analysis of Formate (Product Rule Application)

In the vibrational analysis of the formate ion (HCOO⁻), accounting for anharmonicity is crucial for accurately assigning experimental frequencies to specific vibrational modes. While harmonic approximations are a useful starting point, real molecular vibrations exhibit anharmonicity, leading to deviations from predicted harmonic frequencies. This is particularly evident for higher frequency modes, such as C-H stretching, where the discrepancy between harmonic calculations and experimental observations can be significant. cas.cz

For the formate ion, the application of the Teller-Redlich product rule helps to refine the force constants used in vibrational calculations. rsc.org This leads to a more accurate prediction of the vibrational spectrum and a better understanding of the coupling between different vibrational modes. researchgate.netscielo.br The correction for anharmonicity is essential for resolving ambiguities in spectral assignments, especially in cases of Fermi resonance, where an overtone or combination band has a similar energy to a fundamental vibration, leading to a mixing of their wavefunctions and a shift in their frequencies. cas.cz

Polarized Raman Measurements for Crystal Orientation Studies of this compound

Polarized Raman spectroscopy is a powerful, non-destructive technique for determining the crystallographic orientation of materials, including single crystals of this compound. akjournals.comresearchgate.netpku.edu.cn This method relies on the principle that the intensity of Raman scattering for a particular vibrational mode depends on the orientation of the crystal with respect to the polarization of the incident and scattered light. nicoletcz.czedinst.com

By systematically rotating the crystal and analyzing the changes in the Raman signal for different polarization configurations, it is possible to determine the orientation of the crystallographic axes. pku.edu.cnnicoletcz.cz For this compound monohydrate (LiHCOO·H₂O), which crystallizes in the orthorhombic space group, polarized Raman studies have been instrumental in assigning the observed vibrational modes to their respective symmetry species (A₁, A₂, B₁, B₂). researchgate.netaps.org

The experimental setup for polarized Raman measurements typically involves a Raman microscope equipped with polarizers for both the incident laser beam and the collected scattered light. nicoletcz.czedinst.com By using specific geometric configurations, denoted by Porto notation (e.g., z(xx)z̅), where the letters indicate the propagation and polarization directions of the incident and scattered light relative to the crystal axes, detailed information about the Raman tensor for each vibrational mode can be obtained. edinst.comuc.pt This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the this compound crystal. akjournals.comresearchgate.net

Raman ModeFrequency (cm⁻¹)Symmetry
Lattice Mode79A₁(z)
Lattice Mode104A₁(z)
C-H out-of-plane bend1068B₂(y)
C-O stretch1372A₁(z)
C-H stretch2845A₁(z)
Data derived from studies on this compound monohydrate single crystals. researchgate.netaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment, structure, and dynamics of this compound in various states. nih.govmst.edu

Solid-State NMR for Local Structure and Ion Dynamics in Formate-Containing Materials

Solid-state NMR (ssNMR) is particularly well-suited for studying the local structure and ionic dynamics in crystalline and disordered materials containing the formate ion. acs.orgresearchgate.net Unlike diffraction techniques that rely on long-range order, ssNMR provides information on the atomic scale, making it invaluable for characterizing local environments. nih.govrsc.org

In the context of lithium-ion batteries, ssNMR has been used to identify and monitor the formation of this compound as a decomposition product at the electrode-electrolyte interface. acs.orgacs.orgnih.gov The accumulation of this compound can impact battery performance and longevity. acs.orgacs.org By probing the local environment of lithium and other nuclei, ssNMR can provide insights into the mechanisms of electrolyte degradation. nih.gov

Furthermore, ssNMR techniques can be used to study ion dynamics in formate-containing materials. acs.orgpnas.org By measuring parameters such as spin-lattice relaxation times (T₁), information about the mobility and exchange processes of lithium ions can be obtained. pnas.org This is crucial for understanding the ionic conductivity of solid electrolytes and other materials relevant to energy storage. rsc.orgpnas.org

Multinuclear NMR Approaches (e.g., ¹H, ¹³C, ⁷Li NMR) for this compound Analysis

A multinuclear NMR approach, utilizing ¹H, ¹³C, and ⁷Li nuclei, provides a comprehensive analysis of this compound. huji.ac.iloxinst.com Each nucleus offers a unique perspective on the molecular structure and environment.

¹H NMR: The proton NMR spectrum of this compound typically shows a singlet corresponding to the hydrogen atom of the formate ion. chemicalbook.comdoi.org The chemical shift of this proton can be influenced by the solvent and the presence of other species in solution. doi.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carboxylate carbon of the formate ion. chemicalbook.comspectrabase.com The chemical shift is characteristic of the sp²-hybridized carbon in the carboxylate group. oxinst.com

⁷Li NMR: Lithium-7 is a highly sensitive nucleus for NMR spectroscopy, making it an excellent probe for studying lithium-containing compounds. oxinst.comhuji.ac.il The ⁷Li NMR chemical shift is sensitive to the coordination environment of the lithium ion. researchgate.netresearchgate.net In studies of this compound, ⁷Li NMR can be used to investigate ion pairing and solvation effects in solution. researchgate.netresearchgate.net In solid-state studies, ⁷Li NMR can provide information about the different lithium sites within the crystal lattice and their dynamics. researchgate.netenergy.govnih.gov While ⁷Li is a quadrupolar nucleus, which can lead to broader lines, it is often preferred over ⁶Li due to its much higher natural abundance and sensitivity. huji.ac.il

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H~8.1-8.5Formate proton environment
¹³C~170Carboxylate carbon environment
⁷LiVaries with solvent/coordinationLithium ion environment, ion pairing, dynamics
Chemical shifts are relative to standard references and can vary with experimental conditions. oxinst.comdoi.orgspectrabase.com

By combining data from these different nuclei, a detailed picture of the structure, dynamics, and interactions of this compound in various systems can be constructed. nih.govresearchgate.net

Electronic Structure and Quantum Mechanical Investigations of Lithium Formate

Ab Initio Calculations of Lithium Formate (B1220265) Electronic States

Ab initio calculations, which are quantum chemistry methods based on first principles without empirical parameters, have been instrumental in understanding the electronic properties of lithium-containing compounds. researchgate.net These calculations provide valuable data on bond lengths, harmonic frequencies, and dissociation energies for the electronic states of molecules and ions containing lithium. researchgate.net For instance, studies have determined optimized geometries and other properties for a range of lithium-containing diatomic molecules and ions, highlighting the stability of these species against dissociation and electron loss. researchgate.net

Hybrid Functional Approaches for Electronic Structure Description

Hybrid exchange-correlation functionals are a class of approximations in density functional theory (DFT) that incorporate a portion of exact Hartree-Fock exchange. frontiersin.org This approach often yields more accurate descriptions of electronic structures, particularly for properties like band gaps, compared to standard approximations like the generalized gradient approximation (GGA). acs.orgdiva-portal.org Functionals such as PBE0 and HSE06 are commonly used for this purpose. frontiersin.org

The inclusion of exact exchange makes hybrid functional calculations computationally more demanding than traditional DFT methods. frontiersin.org However, their ability to provide a more precise picture of electronic properties makes them a valuable tool for studying complex materials. frontiersin.orgresearchgate.net For example, in the context of battery materials, hybrid functionals have been used to investigate the electronic structure and electrochemical performance of lithium-ion battery components. acs.org The choice of functional and the fraction of exact exchange can be tuned to achieve results that are in better agreement with experimental data. diva-portal.org

Recent advancements have focused on developing more efficient and transferable local hybrid functionals that can be applied to a wide range of systems, from molecules to solids, and can accurately predict various properties, including thermochemistry, excitation energies, and spectroscopic parameters. arxiv.org

Characterization of Band Edges in Lithium Formate-Related Materials

The characterization of conduction and valence band edges is crucial for understanding the electronic and optical properties of materials. In lithium-containing materials, the position of the band edges relative to reference levels, such as the vacuum level or the standard hydrogen electrode, determines their potential applications in electronic and electrochemical devices. researchgate.net

For instance, in the context of lithium-ion battery cathode coatings, the alignment of the insulator's conduction band minimum (CBM) with the Li/Li+ redox level is critical for lithium ion transport. researchgate.net Theoretical calculations using hybrid functionals like HSE have been employed to predict the band alignment of various insulating materials with respect to the Li/Li+ level. researchgate.net

Experimental techniques such as non-resonant inelastic X-ray scattering (NIXS) can probe the electronic structure of lithium compounds, providing data on the Li and O K-edges which can be compared with theoretical calculations to validate the computational models. nist.gov The optical band gap of lithium-containing nanoparticles, such as Li2Ni8O10 and LiMn2O4, has been determined using diffuse reflectance spectroscopy, revealing their semiconductor nature. researchgate.net

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of molecular and solid-state systems, including those containing this compound. diva-portal.orgnih.gov DFT allows for the calculation of various properties, from optimized geometries to spectroscopic parameters, providing insights that complement experimental findings. nih.govfaccts.de

Geometry Optimization and Stability Analysis of Formate Species

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule or crystal, a process known as geometry optimization. researchgate.net By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.netacs.org The stability of the optimized structure is confirmed by performing vibrational frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. acs.orgnih.gov

In the study of formate species, DFT has been employed to investigate their interaction with surfaces like cerium oxide. conicet.gov.ar These studies have identified different configurations of formate species, such as bridged and monodentate structures, and analyzed their relative stability under various conditions. conicet.gov.ar Such analyses are crucial for understanding the role of formates in catalytic reactions. conicet.gov.ar

MoleculeBasis SetFunctionalFinding
Chalcone Isomers6-311G(d,p)B3LYPGeometry optimization and stability analysis. acs.orgnih.gov
Formate on CeO2(details not specified)DFT+UIdentification and stability of different formate species. conicet.gov.ar

Vibrational Frequency Calculations and Scaling Factors for this compound

Vibrational spectroscopy, such as Raman and infrared (IR) spectroscopy, is a powerful technique for characterizing molecular structures. DFT calculations can predict the vibrational frequencies of molecules, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. harvard.edu

It is a known issue that harmonic vibrational frequencies calculated with DFT are often systematically higher than the fundamental frequencies observed experimentally. sapub.orgacs.org To improve the agreement between theoretical and experimental data, calculated frequencies are often multiplied by an empirical scaling factor. harvard.edusapub.org These scaling factors are specific to the chosen DFT functional and basis set combination and are determined by comparing calculated frequencies for a set of well-characterized molecules with their experimental counterparts. acs.orgacs.orgresearchgate.net For example, a scaling factor of 0.9594 has been reported for the PBE0 hybrid functional with the TZVPPD basis set. harvard.edu

DFT has been successfully applied to calculate the Raman spectra of this compound, with the results showing good agreement with experimental data after applying appropriate scaling factors. harvard.edu

Functional/Basis SetScaling FactorApplication
B3PW91/Sadlej0.9674Vibrational frequencies. harvard.edu
PBE0/TZVPPD0.9594Vibrational frequencies. harvard.edu
B3LYP/6-311G(d,p)0.985 (<1700 cm⁻¹) / 0.952 (>1700 cm⁻¹)Vibrational frequencies. sapub.org

Prediction of Spectroscopic Parameters (e.g., EPR g- and Hyperfine Tensors) for this compound Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. nih.gov DFT calculations are routinely used to predict EPR spectroscopic parameters, including the g-tensor and hyperfine coupling tensors, which helps in the identification and characterization of radical species. nih.govresearcher.life

In the case of this compound monohydrate, EPR studies combined with DFT calculations have been used to investigate the radicals formed upon X-ray irradiation. researchgate.netresearchgate.net The primary radical formed is often the CO2•⁻ radical anion. researchgate.netresearchgate.net Over time, this primary radical can decay, leading to the formation of secondary radicals. researchgate.net DFT calculations of the g-tensor and hyperfine couplings have been crucial in proposing structures for these secondary radicals. researcher.liferesearchgate.net The ORCA software package is one example of a program that can perform these types of calculations. faccts.de

Radical SpeciesMethodPredicted Parameters
CH3•B3LYP/EPR-IIg-tensor, hyperfine couplings. faccts.de
Radicals in α-l-SorboseDFTHyperfine coupling tensors. researcher.life
Radicals in this compound MonohydrateDFTg-tensor, hyperfine coupling tensors. researchgate.netresearchgate.net

Theoretical Studies on Coordination Chemistry and Bonding Nature in this compound

Lithium Ion Coordination Environments and Pyramidalization

In crystalline this compound monohydrate (LiHCOO·H₂O), the lithium ion (Li⁺) is found in a well-defined coordination environment. Theoretical models and experimental data from crystal structure analysis confirm that the Li⁺ ion is tetrahedrally coordinated. Specifically, it is bonded to three oxygen atoms from three distinct formate anions and one oxygen atom from a water molecule. researchgate.net This coordination results in a distorted tetrahedral geometry around the lithium cation. researchgate.net

The Li-O bond distances in this tetrahedral arrangement have been determined with high precision. The distances vary slightly, ranging from approximately 1.923 Å to 1.974 Å. These values are in close agreement with the sum of the ionic radius of Li⁺ and the van der Waals radius of oxygen. researchgate.net The angles of the O-Li-O bonds in the tetrahedron vary between 104° and 112°, indicating a deviation from perfect tetrahedral symmetry.

The concept of "pyramidalization," which involves the distortion of a planar group of atoms into a pyramid shape, is a known phenomenon in the structural chemistry of certain organolithium compounds, particularly at carbanionic centers. researchgate.netaip.org For instance, studies on benzyllithium (B8763671) compounds have revealed pyramidal benzylic carbon atoms. researchgate.net This distortion signifies a degree of rehybridization of the central atom. aip.org However, in the case of this compound, the formate ion (HCOO⁻) is inherently planar. Theoretical and crystallographic studies confirm the planarity of the formate group within the crystal structure, and there is no significant evidence or discussion in the literature to suggest pyramidalization of the formate ligand upon coordination to the lithium ion. The bonding is primarily described by the electrostatic interaction between the lithium cation and the oxygen atoms of the planar carboxylate group and the water molecule. researchgate.net

Correlations Between C-O and Li-O Bond Lengths in Formate Complexes

The interplay between the bond lengths within the formate ligand (C-O) and the coordination bonds to the lithium ion (Li-O) provides valuable information about the electronic distribution and bonding within the complex. In this compound monohydrate, the two oxygen atoms of the formate group exist in different coordination environments. One oxygen atom, O(1), is coordinated to a single lithium ion and also participates in a hydrogen bond with a water molecule. The other oxygen atom, O(2), is coordinated to two separate lithium ions.

One might expect this difference in coordination to result in a significant disparity between the two C-O bond lengths. However, high-resolution crystal structure determination has shown that the two C-O bond lengths are nearly identical, at 1.244 Å and 1.248 Å. This finding contradicts some earlier, less accurate determinations which suggested a significant difference. The near-equivalence of the C-O bonds suggests that the electronic charge is delocalized across the O-C-O fragment. Theoretical interpretations propose that the effect of O(1) forming a hydrogen bond compensates for it being coordinated to only one Li⁺ ion, while O(2) is coordinated to two. This results in a balanced electronic state and consequently, very similar C-O bond lengths.

This observation highlights a key aspect of the bonding in this compound: the distribution of electron density is influenced by the complete coordination sphere, including both the primary coordination to the metal ion and secondary interactions like hydrogen bonding.

Below is a table summarizing the key bond distances found in this compound monohydrate.

BondAtom 1Atom 2Bond Length (Å)
C-OCO(1)1.244
C-OCO(2)1.248
Li-OLiO(1)1.938
Li-OLiO(2')1.923
Li-OLiO(2'')1.954
Li-OLiO(3''')1.974
Note: O(2'), O(2''), and O(3''') denote oxygen atoms from different neighboring formate or water molecules involved in the lithium coordination sphere.

Radical Formation and Radiation Effects in Lithium Formate

Electron Paramagnetic Resonance (EPR) Spectroscopy of Irradiated Lithium Formate (B1220265)

EPR spectroscopy is a primary tool for detecting and characterizing the unpaired electron spins of radical species generated by ionizing radiation. In lithium formate, the EPR spectrum, though seemingly simple, encapsulates complex interactions that reveal the nature of the radicals and their environment.

When irradiation is performed at cryogenic temperatures (6-8 K or 77 K), the radical population is more complex. nih.govnih.gov At these low temperatures, two main types of radicals are observed: the well-known CO₂⁻ radical and a protonated electron-gain product, identified as HCOOH⁻. nih.govnih.govresearchgate.net The latter can exist in different geometrical conformations. nih.govnih.gov Additionally, pairs of CO₂⁻ radicals have been detected at these low temperatures. nih.gov

Long-term storage of this compound monohydrate at room temperature after irradiation leads to the decay of the dominant CO₂⁻ radical. nih.govresearchgate.net This decay reveals the EPR signals of at least two other minority radical species that were initially obscured. nih.govresearchgate.net Tentative candidates for these secondary radicals include the CO⁻ radical and a dimer formed between a CO₂⁻ radical and an adjacent formate molecule. nih.govresearchgate.net

Radical Species Conditions of Observation References
CO₂⁻ (Carbon Dioxide Anion Radical)Dominant species after irradiation at room temperature (295 K). Also present at cryogenic temperatures. diva-portal.orgresearchgate.netnih.gov
HCOOH⁻ (Protonated Electron-Gain Product)Formed upon irradiation at cryogenic temperatures (6-8 K or 77 K). Exists in multiple conformations. nih.govnih.govresearchgate.net
CO₂⁻ Radical PairsObserved after irradiation at cryogenic temperatures (6-8 K). nih.gov
Secondary Minority Radicals (e.g., CO⁻, Dimer)Become dominant after long-term storage at room temperature due to the decay of the CO₂⁻ radical. nih.govresearchgate.net

The stability and transformation of radiation-induced radicals in this compound are highly dependent on temperature. The primary radicals generated at cryogenic temperatures (6-8 K) are not all stable upon warming. nih.gov Both the radical pairs and the protonated electron-gain product (HCOOH⁻) begin to decay as the temperature is raised. nih.gov The decay of the HCOOH⁻ radical appears to proceed through a transient species. nih.gov

Above approximately 200 K, the EPR spectrum simplifies significantly, becoming dominated by the signal from the CO₂⁻ (mono) radicals. nih.gov This radical is the primary species responsible for the dosimetric signal observed at room temperature. nih.gov However, even the CO₂⁻ radical is not indefinitely stable. Studies involving long-term storage (e.g., eight months) at ambient temperature show a significant decay of the CO₂⁻ radical signal, which allows for the observation of underlying, more stable minority radical species. nih.govresearchgate.net Conversely, the EPR signal has been found to be stable for at least one month when stored at temperatures below 40°C, which is a critical property for its use in dosimetry. researchgate.netdiva-portal.org

The dosimetric application of this compound hinges on the stability and reproducibility of its EPR signal. The material exhibits several promising properties for dosimetry. The EPR signal is stable for at least one month after irradiation when dosimeters are stored at a constant relative humidity of 33% and at temperatures below 40°C. researchgate.netdiva-portal.org This stability is sufficient for applications such as transfer dosimetry in clinical audits. researchgate.netdiva-portal.org

This compound is notably sensitive to radiation, showing a sensitivity that is approximately 6 to 7 times higher than that of alanine, a standard EPR dosimetry material. researchgate.net This high sensitivity allows for the measurement of lower doses, with a detectable threshold dose determined to be around 0.5 Gy. researchgate.net The relationship between the absorbed dose and the resulting EPR signal intensity is perfectly linear in the ranges studied for radiotherapy. researchgate.netconicet.gov.ar The robustness of the this compound system and the stability of the free radicals produced make it a well-suited material for dosimetric studies. researchgate.netresearchgate.net

Temperature Dependence of Radical Formation and Decay in this compound

Electron Nuclear Double Resonance (ENDOR) and ENDOR-Induced EPR (EIE) Studies of this compound Radicals

While EPR provides an overview of the paramagnetic species, Electron Nuclear Double Resonance (ENDOR) and ENDOR-Induced EPR (EIE) are more advanced techniques that offer higher resolution. They are used to probe the weak hyperfine interactions between the unpaired electron of a radical and the magnetic nuclei in its vicinity, which are often unresolved in the main EPR spectrum.

Through ENDOR and EIE studies on irradiated single crystals of this compound monohydrate, it has been possible to measure the hyperfine interactions that cause the broadening of the main EPR line. diva-portal.orgresearchgate.net For the dominant CO₂⁻ radical, interactions with four distinct lithium nuclei and four different protons have been quantified. diva-portal.orgresearchgate.net The hyperfine coupling (hfc) tensors, which describe the anisotropic nature of these interactions, have been determined. diva-portal.orgresearchgate.net The large linewidth of about 1.5 mT in the polycrystalline EPR spectrum is a direct result of these extensive hyperfine couplings. diva-portal.orgresearchgate.net

Hyperfine coupling tensors were also determined for the two primary radicals present at very low temperatures (6-8 K): the CO₂⁻ radical and the protonated electron-gain product. nih.gov The g-tensor and the ¹³C hyperfine coupling tensor for the CO₂⁻ radical have also been fully characterized. diva-portal.orgresearchgate.net The EIE technique has been particularly useful in separating the signals from different radicals, confirming, for instance, that a specific small lithium hyperfine interaction belongs to a second, less abundant radical species present at room temperature. diva-portal.orgresearchgate.netresearchgate.net

Table of g-Tensor and ¹³C Hyperfine Coupling Tensor for the CO₂⁻ Radical Data extracted from studies on single crystals irradiated and measured at 295 K.

Tensor Principal Values Principal Directions (w.r.t. a, b, c axes) References
g-Tensor g_x = 2.0031(0.717, -0.697, 0.017) researchgate.net
g_y = 1.9970(0.697, 0.717, 0.021) researchgate.net
g_z = 2.0016(-0.025, 0.010, 0.999) researchgate.net
¹³C hfc (MHz) A_x = 551(0.701, 0.713, -0.015) researchgate.net
A_y = 521(-0.713, 0.701, -0.022) researchgate.net
A_z = 627(0.026, 0.007, 0.999) researchgate.net

A significant achievement of the ENDOR studies on this compound has been the successful assignment of the measured hyperfine couplings to specific nuclei within the crystal lattice. diva-portal.orgresearchgate.net For the CO₂⁻ radical, all four measured lithium couplings and four proton couplings were assigned to their respective nuclei in the surrounding matrix. diva-portal.orgresearchgate.netresearchgate.net This detailed assignment provides a precise map of the radical's local environment. researchgate.net

The EIE technique was instrumental in this process. By setting the ENDOR frequency to a specific transition corresponding to a particular nucleus (e.g., Li1, Li2), an EPR spectrum of only the radical coupled to that nucleus can be recorded. researchgate.net This method confirmed that the four main lithium interactions (Li1-Li4) and the primary proton interactions are all associated with the dominant CO₂⁻ radical species. researchgate.net This detailed understanding of the hyperfine structure is crucial for explaining the EPR line shape and for any potential efforts to improve the dosimetric properties of this compound, for example, through isotopic substitution. researchgate.net

Characterization of Minority and Secondary Radical Species (e.g., ˙CO₂⁻, HCOOH•⁻, CO•⁻, Dimer Radicals)

Following exposure to ionizing radiation, this compound monohydrate (LiHCO₂·H₂O) exhibits a complex array of radical species. While the carbon dioxide anion radical (˙CO₂⁻) is the predominant and most stable species at room temperature, several minority and secondary radicals are also formed. diva-portal.org The identification and characterization of these less abundant species are crucial for a complete understanding of the radiation chemistry of this compound. These radicals have been extensively studied using advanced electron magnetic resonance (EMR) techniques, including Electron Paramagnetic Resonance (EPR), Electron Nuclear Double Resonance (ENDOR), and ENDOR-Induced EPR (EIE). nih.govresearchgate.net

Studies on single crystals of this compound monohydrate X-irradiated at low temperatures (around 77 K) reveal the presence of several radical species. researchgate.net The primary radicals identified under these conditions are the ˙CO₂⁻ radical (denoted as R1), a protonated electron-gain product, HCOOH•⁻ (denoted as R2), and another geometrical conformation of the HCOOH•⁻ radical that was previously unidentified (denoted as R3). nih.govresearchgate.netbioone.org

Upon irradiation at room temperature (295 K) and subsequent long-term storage, the concentration of the primary ˙CO₂⁻ radical significantly decreases. nih.govresearchgate.net The EPR spectra then become dominated by signals from at least two minority radical species, denoted as R4 and R5. researchgate.net These are believed to be formate-centered π-radicals. nih.govresearchgate.net Based on their EPR parameters, tentative assignments for these minority species have been proposed. One of the radicals is suggested to be the CO•⁻ radical, while another is a dimer radical formed by the reaction of a ˙CO₂⁻ radical with an adjacent formate molecule, yielding the proposed structure ⁻O₂C·O·(•)CH·O⁻. nih.govresearchgate.netbioone.org The presence of a second, less abundant radical species alongside the dominant ˙CO₂⁻ has also been noted in other studies, with a small lithium hyperfine interaction being attributed to this minority radical. diva-portal.org

The characterization of these radical species is summarized in the table below.

Radical SpeciesNotationConditions of ObservationExperimental Characterization TechniquesKey Findings
Carbon Dioxide Anion Radical˙CO₂⁻ (R1)Primary radical at 77 K and dominant at room temperature. nih.govresearchgate.netnih.govEPR, ENDOR, EIEThe main dosimetric signal in this compound. nih.gov Its concentration decays over time at room temperature. nih.govresearchgate.net
Protonated Formic Acid RadicalHCOOH•⁻ (R2)Observed after irradiation at 77 K. nih.govresearchgate.netEPR, ENDOR, EIEAn electron-gain product existing in multiple conformations. nih.govresearchgate.netnih.gov
Geometrical Conformer of HCOOH•⁻R3Observed after irradiation at 77 K. nih.govresearchgate.netEPR, ENDOR, EIEA different geometrical conformation of the HCOOH•⁻ radical. nih.govresearchgate.net
Carbon Monoxide Radical Anion (tentative)CO•⁻ (R4/R5)Minority species observed after room temperature irradiation and storage. nih.govresearchgate.netEPRA formate-centered π-radical. nih.govresearchgate.net
Dimer Radical (tentative)⁻O₂C·O·(•)CH·O⁻ (R4/R5)Minority species observed after room temperature irradiation and storage. nih.govresearchgate.netEPRFormed from the reaction of ˙CO₂⁻ with a neighboring formate molecule. nih.govresearchgate.net

Quantum Chemical Modeling of Radical Structures and Formation Mechanisms in this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the structures and formation mechanisms of radical species in irradiated this compound. nih.govresearchgate.netuio.no These computational methods complement experimental EMR techniques by providing theoretical validation for proposed radical structures and offering insights into their electronic properties and formation pathways. uio.no

Periodic DFT calculations have been successfully employed to model the radical species observed in this compound monohydrate crystals. nih.govresearchgate.net For instance, quantum chemical modeling was instrumental in confirming the structure of the R3 radical, a geometrical conformation of HCOOH•⁻, and in proposing a plausible mechanism for its formation. nih.govresearchgate.netbioone.org The use of periodic boundary conditions in these calculations is crucial as it allows for the simulation of the crystalline environment, which significantly influences the properties and stability of the trapped radicals. uio.no

The general approach involves performing geometry optimizations of various candidate radical structures within the crystal lattice. uio.no Subsequently, the magnetic properties of these optimized structures, such as g-tensors and hyperfine coupling tensors, are calculated. nih.gov These calculated parameters are then compared with the experimental data obtained from EPR and ENDOR spectroscopy to either confirm or refute the proposed radical identities. uio.no This combined experimental and computational approach has proven to be highly effective in identifying the various radical species in irradiated this compound. diva-portal.org

DFT calculations have not only been used to identify stable radical products but also to investigate the mechanisms of their formation and interconversion. uio.no For example, by modeling the potential energy surfaces, it is possible to explore the pathways by which primary radicals transform into more stable secondary species upon warming. nih.gov

The table below summarizes the application of quantum chemical modeling in the study of radicals in this compound.

Radical Species ModeledComputational MethodKey Computational FindingsExperimental Correlation
HCOOH•⁻ (R2) and its conformer (R3)Periodic Density Functional Theory (DFT) nih.govresearchgate.netConfirmed the structure of the previously unidentified R3 radical and proposed a formation mechanism. nih.govresearchgate.netbioone.org Modeled different conformations of the HCOOH•⁻ radical. nih.govCalculated hyperfine coupling tensors showed good agreement with experimental data from EPR and ENDOR. researchgate.net
˙CO₂⁻ (R1)Periodic Density Functional Theory (DFT) nih.govAssisted in the assignment of the radical structure and the analysis of its interactions with neighboring nuclei. nih.govCalculated hyperfine coupling tensors for proton and lithium interactions were compared with experimental results. nih.gov
Minority Radicals (e.g., CO•⁻, Dimer Radical)Periodic Density Functional Theory (DFT) nih.govresearchgate.netProposed tentative structures for the minority radicals observed after long-term storage based on calculated EPR parameters. nih.govresearchgate.netComparison of calculated g- and hyperfine coupling tensors with experimental EPR data. nih.govresearchgate.net

Computational Chemistry and Molecular Simulations of Lithium Formate Systems

Molecular Dynamics (MD) Simulations of Lithium Formate (B1220265) Clusters

Molecular dynamics (MD) simulations serve as a powerful tool for investigating the behavior of lithium formate clusters, offering insights into their formation, stability, and fragmentation. acs.orgnih.gov These computational methods can elucidate processes involving neutral species that are not experimentally observable. acs.orgnih.govresearchgate.net

Thermal Dissociation Molecular Dynamics (TDMD) for Fragmentation Studies of this compound Clusters

Thermal Dissociation Molecular Dynamics (TDMD) is a simulation technique used to model the high-energy collision dissociation (HCD) and collision-induced dissociation (CID) of singly positively charged this compound clusters. acs.orgnih.gov These simulations have successfully replicated experimental ESI HCD spectra of this compound solutions. acs.orgnih.gov A key finding from TDMD simulations is the identification of the primary fragmentation channel for these clusters, which involves the loss of neutral (LiHCOO)₂ dimers. acs.orgnih.gov

Simulations of Li⁺(HCOOLi)n clusters, specifically for n=12 and n=13, were conducted at temperatures ranging from 1100 K to 1300 K to study their dissociation kinetics. pacific.edu The fragmentation patterns observed in these simulations align with experimental results, showing the predominant loss of a neutral dimer. researchgate.netpacific.edu

Modeling of Electrospray Ionization (ESI) and High-Energy Collision Dissociation (HCD) Processes for Formate Clusters

Electrospray ionization (ESI) is a widely used technique for generating ions from solution for mass spectrometry analysis. acs.org In the context of this compound, ESI produces both cationic and anionic clusters. researchgate.netnih.govpnnl.gov The general formulas for these clusters are (HCOOLi)nLi⁺, (HCOOLi)nLimᵐ⁺, (HCOOLi)nHCOO⁻, and (HCOOLi)n(HCOO)mᵐ⁻. researchgate.netnih.govpnnl.gov

High-energy collision dissociation (HCD) is a fragmentation technique used in mass spectrometry to break down precursor ions into product ions. thermofisher.com In the case of singly charged positive this compound clusters, fragmentation predominantly occurs through the initial loss of a dimer unit, ((HCOOLi)₂), followed by the loss of monomer units (HCOOLi). researchgate.netnih.gov For multiply charged clusters, both positive and negative, the main dissociation pathway is through Coulomb repulsion. researchgate.netnih.gov In contrast, singly charged negative clusters primarily dissociate by sequentially losing monomer units. researchgate.netnih.gov

TDMD simulations have been instrumental in modeling the HCD/CID of this compound clusters, providing insights that complement experimental observations. acs.orgnih.govacs.org These simulations have not only reproduced experimental spectra but also confirmed the existence of "magic number clusters". acs.orgnih.gov

Investigation of Magic Number Clusters (MNCs) and Their Stability in this compound Systems

Magic number clusters (MNCs) are clusters of atoms or molecules that are observed in mass spectra with unusually high intensity, indicating exceptional stability. researchgate.net In this compound systems, several MNCs have been identified in both positive and negative ion modes, with the positive ion mode showing a more pronounced presence of these stable clusters. researchgate.netnih.govpnnl.gov The most abundant and stable of these is the (HCOOLi)₃Li⁺ cluster. researchgate.netnih.govpnnl.gov

Experimental and computational studies have shown that during fragmentation of larger, singly charged positive clusters, the (HCOOLi)₃Li⁺ magic cluster is often the most abundant fragment ion at higher collision energies. researchgate.netnih.gov This magic cluster then fragments further into dimer and monomer ions at lower abundances. researchgate.netnih.gov

Quantum chemical calculations have provided a structural basis for the stability of the (HCOOLi)₃Li⁺ trimer ion. researchgate.netnih.govpnnl.gov These calculations reveal a closed-ring structure, analogous to the phenalenylium structure, where three closed rings are connected to a central lithium ion. researchgate.netnih.govpnnl.gov Further additions of monomer units to this stable core lead to similarly symmetric structures for hexamer and nonamer cluster ions. researchgate.netnih.govpnnl.gov Thermochemical calculations corroborate these findings, showing that the trimer cluster ion is more stable than its neighboring clusters, which explains its "magic" nature. researchgate.netnih.govpnnl.gov

The table below summarizes the observed magic number clusters and their characteristics.

Cluster FormulaCharge StateKey Characteristics
(HCOOLi)₃Li⁺PositiveMost abundant and stable MNC. researchgate.netnih.govpnnl.gov Forms a closed-ring structure. researchgate.netnih.govpnnl.gov
(HCOOLi)₆Li⁺PositiveForms a symmetric structure based on the trimer core. researchgate.netnih.govpnnl.gov
(HCOOLi)₉Li⁺PositiveForms a symmetric structure based on the trimer core. researchgate.netnih.govpnnl.gov
VariousNegativeObserved, but less predominant than in positive ion mode. researchgate.netnih.govpnnl.gov

Dissociation Kinetics and Activation Energy Determination for this compound Ion Clusters

The dissociation kinetics of this compound ion clusters have been investigated using molecular dynamics simulations. pacific.edu For Li⁺(HCOOLi)n clusters with n=12 and n=13, the dissociation kinetics were found to be similar across a temperature range of 1100 K to 1300 K. pacific.edu This similarity is reflected in their activation energies, which differed by less than 100 J. pacific.edu

First-order kinetics were assumed at the beginning of the reaction to analyze the data using the Arrhenius equation. pacific.edu This assumption is based on the initial fragmentation of the parent cluster being the primary source of products, with minimal secondary fragmentation at the start of the reaction. pacific.edu

The activation energy for ion diffusion can be calculated from molecular dynamics simulations using an Arrhenius-type relation. lidsen.com For comparison, the activation energy for lithium-ion diffusion in other lithium-containing materials, such as LiCoVO₄, has been estimated using both theoretical calculations and experimental methods, with values ranging from 0.23 to 0.37 eV for low-energy pathways. mdpi.com Studies on other systems like peptide ions have shown that dissociation kinetics can approach the rapid energy exchange limit depending on factors like molecular size and threshold dissociation energy. acs.org

Ab Initio Molecular Dynamics (AIMD) for Solution-Phase Behavior of Formate

Ab initio molecular dynamics (AIMD) simulations provide a detailed, quantum mechanical view of the behavior of ions and molecules in solution. This method is particularly useful for studying bond-breaking and formation processes, which cannot be accurately modeled with empirical force fields. nih.gov

Influence of Ionic Environments on Formate Chemistry in Aqueous Solutions

The formate ion, being the simplest carboxylate anion, serves as a fundamental model for studying solvation and reactivity in aqueous environments. worldscientific.comresearchgate.net AIMD simulations have been employed to explore the microscopic details of the solvation of the formate ion in water at various temperatures. worldscientific.com The formate ion strongly influences its surrounding water molecules through hydrogen bonding. worldscientific.com

The presence of other ions in the solution can significantly affect the chemistry of formate. For instance, AIMD simulations of formic acid deprotonation in concentrated lithium bromide solution have shown that the presence of bromide ions near the formic acid's hydroxyl group inhibits deprotonation. nih.gov This highlights the importance of the local ionic environment on acid-base chemistry.

The concentration of formate ions themselves also plays a crucial role. In solutions of xanthan gum, for example, increasing the concentration of potassium formate enhances the rheological properties and thermal stability of the solution. mdpi.comresearchgate.net This is attributed to the high ionic strength protecting the helical structure of the biopolymer. mdpi.com While not directly about this compound, these studies underscore the general principle that the ionic environment, including the concentration of formate and other salts, has a profound impact on the behavior of chemical systems in aqueous solutions.

Protonation/Deprotonation Dynamics of Formic Acid/Formate

Computational studies, particularly those employing ab initio molecular dynamics (AIMD), have provided profound insights into the microscopic mechanisms governing the protonation and deprotonation of formic acid in aqueous environments. These simulations model the bond-breaking and bond-forming processes at a quantum mechanical level, offering a detailed view of the reaction dynamics that is inaccessible to empirical models. nih.gov

Research utilizing methods like Car-Parrinello molecular dynamics and metadynamics has been instrumental in exploring the deprotonation of solvated formic acid. nih.govnih.gov These simulations reveal the critical catalytic role played by the surrounding water molecules in the proton transfer reactions. nih.gov AIMD simulations combined with metadynamics, a technique used to accelerate the exploration of rare events like chemical reactions, have been employed to investigate deprotonation over simulation times of 200–300 picoseconds. nih.govacs.orgnih.gov

A key aspect of these simulations is the careful definition of collective variables, which are mathematical functions of atomic coordinates used to describe the reaction pathway. nih.govacs.org To accurately model the dynamics, these variables must account for all possible proton exchange events, including those involving both carboxylate oxygens and the hydrogen atoms of nearby water molecules. nih.govacs.orgresearchgate.net

Analysis of simulation trajectories in pure water shows distinct deprotonation and reprotonation events. For example, in one trajectory, a deprotonated formate ion forms at approximately 105 picoseconds. nih.govresearchgate.net During its lifetime of about 40 picoseconds, the dissociated proton is found at a considerable distance from the formate ion (around 5–7 Å), solvated by water molecules. nih.govacs.orgresearchgate.net This solvated proton rapidly fluctuates between Eigen (H₃O⁺·(H₂O)₃) and Zundel (H₅O₂⁺) cation structures. nih.govacs.org Reprotonation subsequently occurs, for instance at around 145 picoseconds, often involving a proton exchange where a proton from a different water molecule binds to one of the carboxylate oxygens. nih.govacs.orgresearchgate.net

The presence of salts, such as lithium bromide, has a significant impact on these dynamics. Studies show that both the free energy barrier for deprotonation and the free energy of the resulting deprotonated state are higher in a concentrated lithium bromide solution compared to pure water. nih.govacs.orgnih.govresearchgate.net The presence of a bromide ion (Br⁻) near the hydroxyl group of formic acid effectively hinders the deprotonation process. nih.govacs.orgresearchgate.net

The environment also plays a crucial role in the energetics of deprotonation. Simulations have revealed a notable difference in the free energy barrier for deprotonation in bulk water versus at the air-water interface.

Free Energy Barriers for Formic Acid Deprotonation
EnvironmentFree Energy Barrier (kJ mol⁻¹)Source
Bulk Water14.8 rsc.org
Air-Water Interface7.5 rsc.org

This finding suggests that formic acid may dissociate more rapidly at the air-water interface than in the bulk liquid, a phenomenon attributed to the different solvation and hydrogen-bonding environments at the interface. rsc.org In some simulations of collisions with a liquid water surface, spontaneous deprotonation was observed on a picosecond timescale, followed by proton transfer via the Grotthuss mechanism. rsc.org

Beyond single-molecule dissociation, the dynamics of proton transfer within formic acid dimers have also been a subject of intense computational study. nih.govaip.orgfrontiersin.org Ab initio molecular dynamics simulations show that the double proton transfer (DPT) occurs via a successive mechanism, with a time lag of about 8 femtoseconds between the transfer of the two protons, rather than a synchronous event. aip.org The first proton transfer is driven by the need to overcome a potential barrier, while the second is predominantly driven by the new electronic field created by the first transfer. aip.org The solvent is found to promote the first transfer by exerting a favorable Coulomb force. nih.gov In the specific case of a cis-formic acid-formate anion dimer, simulations indicated that the proton transfer occurs without any potential barrier. uzh.ch

The rate of DPT in the hydrated dimer is temperature-dependent, with simulations showing the rate is highest around 350 K. nih.gov At higher temperatures, the rate decreases due to the destabilization and increased likelihood of the dimer dissociating into monomers. nih.gov

Free Energy Barriers for Double Proton Transfer in Hydrated Formic Acid Dimer
Temperature (K)Free Energy Barrier (kcal mol⁻¹)Source
3007.45 nih.gov
6008.13 nih.gov

Solid State Chemistry and Interfacial Phenomena Involving Lithium Formate

Lithium Formate (B1220265) in Solid Electrolyte Interphase (SEI) Formation and Chemistry

The solid electrolyte interphase is a critical passivation layer that forms on the surface of battery electrodes due to electrolyte decomposition. oaepublish.comnih.gov Its composition and properties are paramount to battery function, influencing efficiency, cycle life, and safety. oaepublish.comacs.org Lithium formate has been identified as a component of this complex interfacial layer in certain battery chemistries.

The detection and monitoring of chemical species within a functioning battery are essential for understanding the electrochemical processes that govern its performance and longevity. In the context of lithium-air (Li-O₂) batteries, multi-nuclear solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful tool for identifying the various products that form and decompose during cycling. researchgate.netacs.orgdiva-portal.org

Using this technique, researchers have successfully identified this compound as one of the side products formed in the cathodes of Li-air batteries that use 1,2-dimethoxyethane (B42094) (DME) based electrolytes. researchgate.netacs.orgdiva-portal.org While lithium peroxide is the main discharge product, small quantities of other species, including this compound and lithium hydroxide (B78521), are also detected on the discharged cathodes. researchgate.netacs.orgdiva-portal.org The ability to directly observe these compounds within the battery provides crucial insights into the stability of the electrolyte and the carbon cathode, which are known limiting factors for the rechargeability of these systems. researchgate.netacs.org Electrochemical Impedance Spectroscopy (EIS) is another technique employed alongside NMR to monitor the chemical reactions at the electrodes and understand the formation of decomposition products that can impact battery efficiency. mdpi.com

Studies utilizing ssNMR have revealed that not all side products in Li-air batteries behave in the same manner over repeated cycles. While the formation of lithium hydroxide appears to be reversible, this compound shows a tendency to persist and accumulate within the cathode upon continued cycling. researchgate.netacs.orgdiva-portal.org This accumulation signifies that the rechargeability of the battery is constrained by the stability of both the electrolyte and the carbon cathode. researchgate.netdiva-portal.org

The precise formation pathways of this compound can be complex. One proposed mechanism, particularly in the presence of oxygen and fluoroethylene carbonate (FEC) as an electrolyte additive, involves an intermediate peroxo radical that can decompose to form this compound. oaepublish.com The accumulation of such species on the electrode surface contributes to the evolving composition and properties of the SEI layer. researchgate.netacs.org This persistent nature of this compound suggests it is a stable decomposition product under the electrochemical conditions present during battery operation, contributing to the irreversible changes that can lead to capacity fading. researchgate.netacs.orgdiva-portal.org

The SEI is often conceptualized as a multi-layered structure, with the inner layer typically composed of dense, inorganic species like lithium fluoride (B91410) (LiF) and lithium carbonate (Li₂CO₃), and the outer layer consisting of more organic materials, such as lithium alkyl carbonates. researchgate.nettum.de Organic components, the class to which this compound belongs, are generally considered to form part of the outer SEI. While specific ionic conductivity values for pure this compound within an SEI are not as extensively documented as for major components like LiF, the presence of various organic and inorganic species collectively determines the layer's effectiveness.

Accumulation and Decomposition Pathways on Electrode Surfaces Involving this compound

Thermal Decomposition Mechanisms of this compound

The thermal stability of electrolyte components and their decomposition products, including this compound, is a critical factor in battery safety, particularly in preventing thermal runaway. Understanding how this compound breaks down under heat provides insight into the potential reactions occurring during an overheating event.

The thermal decomposition of this compound is a complex process significantly influenced by both temperature and the surrounding atmosphere. chinesechemsoc.org Unlike other alkali metal formates such as sodium and potassium formate, which can decompose to form oxalates, studies have shown that this compound does not yield oxalate (B1200264) upon heating. chinesechemsoc.orgescholarship.org

The decomposition pathway is highly dependent on the atmosphere:

In an inert atmosphere (e.g., nitrogen): The primary reaction for alkali formates can lead to the formation of oxalates. However, for this compound, this pathway is not observed. chinesechemsoc.org Instead, it decomposes directly to other products.

In an oxygen or air atmosphere: The decomposition products are different. For instance, any carbon monoxide formed during decomposition is exothermally oxidized to carbon dioxide. chinesechemsoc.org

The decomposition temperature for this compound is also distinct from other alkali formates. Generally, formate salts decompose at high temperatures (above 450 °C) to form carbonates, metal oxides, or metals. escholarship.org

The thermal decomposition of this compound proceeds primarily through a reaction that yields lithium carbonate, carbon monoxide, and hydrogen gas. chinesechemsoc.org

The main decomposition reaction can be represented as: 2HCOOLi → Li₂CO₃ + CO + H₂

Investigations using thermo-analytical methods have confirmed that this reaction, leading to the formation of lithium carbonate, is the dominant pathway for this compound, as opposed to the oxalate-forming pathway seen in sodium or potassium formate. chinesechemsoc.org In some cases, particularly at high temperatures, the formation of elemental carbon has also been reported as a decomposition product. This was explained by the preferred formation of carbonate and carbon monoxide, with the subsequent disproportionation of CO into elemental carbon and carbon dioxide.

The following table summarizes the primary decomposition products of this compound under thermal stress.

ReactantConditionsPrimary Solid ProductPrimary Gaseous ProductsNotes
This compound (HCOOLi)Heating in inert or oxidizing atmosphereLithium Carbonate (Li₂CO₃)Carbon Monoxide (CO), Hydrogen (H₂)Does not form lithium oxalate, unlike Na and K formates. chinesechemsoc.org Elemental carbon may also form at high temperatures.

Comparative Studies of Thermal Behavior with Other Alkali Metal Formates

The thermal decomposition of alkali metal formates (lithium, sodium, potassium, rubidium, and caesium) reveals significant differences in their reaction pathways and products, largely influenced by the nature of the alkali metal cation. scispace.comakjournals.com Dynamic thermoanalytical investigations show that while sodium, potassium, and rubidium formates decompose to yield both alkali metal carbonates and oxalates, the formation of oxalate is negligible or does not occur at all in the cases of lithium and caesium formates. scispace.comakjournals.com

The general trend for oxalate yield from formate decomposition follows the sequence: K > Na > Rb > Cs > Li. researchgate.net The decomposition of this compound is particularly distinct; instead of yielding oxalate, it primarily decomposes into lithium carbonate, and under certain conditions, can also produce elemental carbon and carbon monoxide. researchgate.netosti.gov This difference in behavior is attributed to the high charge density of the small lithium cation (Li⁺), which strongly polarizes the formate anion and influences the decomposition pathway. chemguide.co.uklibretexts.orgacs.org For other alkali metals, the stability of the resulting oxalate is a key factor. researchgate.net

The thermal decomposition process for sodium, potassium, and rubidium formates involves the dehydrogenative coupling of formate anions to form oxalate. frontiersin.org However, for this compound, this pathway is not favored. researchgate.netnih.gov Studies have shown that the decomposition temperature and the specific products are highly dependent on factors such as the heating rate and the composition of the atmosphere (e.g., inert like nitrogen vs. reactive like air). akjournals.comakjournals.com For instance, in the presence of air, the oxalate yield for Na, K, and Rb formates is generally lower than in a nitrogen atmosphere. akjournals.com

Comparative Thermal Decomposition of Alkali Metal Formates scispace.comakjournals.comresearchgate.netnih.gov
Alkali Metal FormatePrimary Decomposition ProductsOxalate FormationNotes
This compound (LiHCOO)Lithium Carbonate (Li₂CO₃), Carbon Monoxide (CO), Elemental Carbon (C)Negligible to noneDecomposition pathway differs significantly from other alkali formates.
Sodium Formate (NaHCOO)Sodium Oxalate (Na₂C₂O₄), Sodium Carbonate (Na₂CO₃)YesOxalate yield is significant and well-studied.
Potassium Formate (KHCOO)Potassium Oxalate (K₂C₂O₄), Potassium Carbonate (K₂CO₃)YesTypically shows the highest oxalate yield among the alkali formates.
Rubidium Formate (RbHCOO)Rubidium Oxalate (Rb₂C₂O₄), Rubidium Carbonate (Rb₂CO₃)YesOxalate formation is observed, but yield is less than for potassium formate.
Caesium Formate (CsHCOO)Caesium Carbonate (Cs₂CO₃)Negligible to noneSimilar to this compound, oxalate formation is not a major pathway.

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering utilizes the principles of molecular recognition and self-assembly to design and synthesize new solid-state structures with desired properties. The formate anion (HCOO⁻), owing to its size and coordination versatility, serves as a valuable building block in this field, particularly in the construction of hybrid organic-inorganic materials and metal-organic frameworks (MOFs). unipr.itresearchgate.net

Hybrid organic-inorganic materials combine the distinct properties of organic and inorganic components within a single composite material. nih.govacs.org The formate ion is a particularly effective linker in this context, capable of bridging metal centers to create extended network structures. unipr.itresearchgate.net One of the most prominent families of such materials are the formate-based hybrid perovskites with the general formula [A][M(HCOO)₃], where 'A' is an organic cation (like dimethylammonium, [(CH₃)₂NH₂]⁺) and 'M' is a divalent metal ion. unipr.itresearchgate.net

The design principles for these materials are guided by several factors:

Cation Templating: The size and shape of the organic cation in the 'A' site direct the structure of the inorganic framework, occupying the cavities and influencing properties like ferroelectricity through hydrogen bonding with the formate framework. unipr.itresearchgate.net

Metal Ion Selection: The choice of the metal ion ('M' site) dictates the magnetic and electronic properties of the material. unipr.it

Linker Geometry: The formate anion is a simple yet versatile ligand. It can bridge metal centers in various modes (e.g., syn-syn, syn-anti, anti-anti), which influences the dimensionality and topology of the resulting framework. unipr.itrsc.org Its small size allows for the creation of dense frameworks that can host a wide range of cations. unipr.it

While much research has focused on transition metal formates, this compound can be a precursor or a component in more complex hybrid systems. rsc.orggoogle.com For example, lithium-based ionic cocrystals have been engineered to improve the properties of therapeutic agents, demonstrating how crystal engineering principles can be applied to lithium-containing compounds. dntb.gov.ua The design of hybrid materials often involves tuning the interactions (covalent, ionic, hydrogen bonds) between the organic and inorganic components to achieve synergistic functionalities. nih.govacademie-sciences.fr

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters (nodes) connected by organic ligands (linkers). wikipedia.orgacs.org The synthesis of MOFs is a complex process involving nucleation and crystal growth, which can be precisely controlled by various factors, including the use of modulators. wikipedia.orgrsc.org Formate, often introduced as formic acid or a salt like sodium formate, is a widely used modulator in MOF synthesis. rsc.orgscispace.comosti.gov

The role of the formate ligand in MOF growth mechanisms is multifaceted:

Coordination Modulation: Formate can compete with the primary organic linker for coordination sites on the metal nodes. rsc.orgosti.gov This competition slows down the crystallization process, including both nucleation and growth rates. rsc.orgacs.org By kinetically controlling the self-assembly, this modulation can lead to higher quality, larger crystals with fewer defects. rsc.org The concentration of the formate modulator is a critical parameter; it can influence the number of defect sites and even the final phase of the MOF crystal. osti.gov

Deprotonation Modulation: In some syntheses, particularly at higher temperatures, formate can act as a base (a deprotonation agent) rather than a competing ligand. scispace.com It facilitates the deprotonation of the linker molecule, which can accelerate the nucleation rate, leading to a larger number of smaller crystals. scispace.com

Defect Healing and Functionalization: Formate ligands can be incorporated into the MOF structure at defect sites. rsc.org This incorporation is often reversible, and the formate can later be exchanged for other functional molecules, providing a pathway for post-synthetic modification of the MOF's pores. rsc.org

Studies on zirconium-based MOFs like UiO-66 and MOF-808 have demonstrated that formate modulation affects both nucleation (kₙ) and growth (kₗ) rates. rsc.orgacs.org In the synthesis of ZIF-8, formate's role was shown to switch from a coordinating modulator at room temperature to a deprotonation modulator at higher temperatures. scispace.com Although direct studies on this compound as a modulator are less common, the principles derived from using formic acid and other formate salts are broadly applicable. The reversible formation of this compound structures has been noted as a key mechanism in the electrochemical performance of some MOFs used as battery electrodes. rsc.orgresearchgate.netroyalsocietypublishing.org

Role of Formate in MOF Growth Mechanisms rsc.orgscispace.comosti.gov
MechanismDescriptionEffect on MOF SynthesisExample MOF System
Coordination ModulationFormate ions compete with the primary linker for binding to metal nodes.Slows nucleation and growth rates; can improve crystal quality and size; controls defect density.UiO-66, UiO-67, MIL-53(Al)
Deprotonation ModulationFormate acts as a base to deprotonate the linker molecule (e.g., an imidazolate).Increases nucleation rate, leading to rapid crystallization and smaller particle sizes.ZIF-8 (solvothermal synthesis)
Defect IncorporationFormate ligands occupy defect sites within the MOF framework during synthesis.Creates opportunities for post-synthetic modification and functionalization via ligand exchange.UiO-67, MOF-808

Lithium Formate in Advanced Materials Research Contexts Fundamental Aspects

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency of Lithium Formate (B1220265) Crystals

Lithium formate monohydrate (LiHCOO·H₂O) is a semi-organic crystal recognized for its significant nonlinear optical (NLO) properties. ijeas.orgcalpaclab.comebay.com These properties are crucial for applications in optical information processing, telecommunications, and laser technology, particularly for frequency conversion processes like second harmonic generation (SHG). researchgate.netigntu.ac.in SHG is a second-order NLO phenomenon where a material converts two photons of a specific frequency into a single photon with twice the frequency (and half the wavelength). igntu.ac.inrspublication.com

Origin of Nonlinearity in this compound Crystals

The primary origin of the second-order NLO response in this compound monohydrate crystals lies in their specific crystal structure. The material crystallizes in the orthorhombic system, belonging to the non-centrosymmetric space group Pbn21. researchgate.netresearchgate.net A non-centrosymmetric crystal structure, one that lacks a center of inversion, is a fundamental requirement for a material to exhibit second-order NLO effects like SHG. wikipedia.orgrochester.edu This asymmetry in the crystal lattice allows for a net polarization to be induced when the material interacts with an intense electromagnetic field from a laser, leading to the generation of the second harmonic frequency. igntu.ac.in

Research has confirmed the SHG efficiency of this compound monohydrate to be comparable to, and in some cases greater than, that of potassium dihydrogen phosphate (B84403) (KDP), a widely used standard for NLO applications. researchgate.netrspublication.com Studies using the Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) have reported the SHG efficiency of this compound monohydrate to be between 0.9 and 1.12 times that of KDP. researchgate.netrspublication.com The material is transparent in a wide range from the ultraviolet (240-250 nm) to the near-infrared (around 1200 nm), which is advantageous for various frequency conversion applications within this spectrum. researchgate.netaip.org

Table 1: Crystal and Nonlinear Optical Properties of this compound Monohydrate
PropertyValueReference
Crystal SystemOrthorhombic researchgate.netrspublication.com
Space GroupPbn21 (non-centrosymmetric) researchgate.netresearchgate.net
Relative SHG Efficiency (vs. KDP)0.9 - 1.12 times researchgate.netrspublication.com
Transparency Range~240 nm to 1200 nm researchgate.netaip.org
Laser Damage Threshold (LDT)1.46 - 1.5 GW/cm² researchgate.netrspublication.com

Influence of Doping on this compound NLO Response

The NLO properties of this compound crystals can be further enhanced through doping with specific impurities. Doping involves intentionally introducing small amounts of other elements or compounds into the crystal lattice during its growth. This technique can modify the crystal's electronic and structural properties, leading to an improved NLO response. scirp.orgscirp.org The presence of the dopant can increase the polarizability of the molecule, which is a key factor contributing to the nonlinearity of the crystal. scirp.orgscirp.org

One study investigated the effect of doping this compound monohydrate crystals with magnesium sulfate (B86663) (MgSO₄). The results demonstrated a notable enhancement in the SHG efficiency. ijeas.org While undoped this compound crystals showed an SHG efficiency 1.12 times that of KDP, the magnesium sulfate-doped crystals exhibited a higher relative efficiency of 1.35. ijeas.org Doping was also found to increase the laser damage threshold, from 1.46 GW/cm² for the undoped crystal to 1.63 GW/cm² for the doped sample, making the material more robust for high-power laser applications. ijeas.org This suggests that targeted doping is a viable strategy to engineer the NLO properties of this compound for specific device requirements.

Table 2: Comparison of Undoped and Magnesium Sulfate-Doped this compound Monohydrate
PropertyUndoped this compoundMgSO₄ Doped this compoundReference
Relative SHG Efficiency (vs. KDP)1.121.35 ijeas.org
Laser Damage Threshold (LDT)1.46 GW/cm²1.63 GW/cm² ijeas.org

This compound in Carbon Dioxide (CO₂) Utilization Pathways (Fundamental Chemical Transformations)

The conversion of carbon dioxide (CO₂), a greenhouse gas and abundant C1 feedstock, into valuable chemicals is a cornerstone of sustainable chemistry. recercat.catacs.org In this context, formate salts, including this compound, serve as crucial platform molecules.

Formate as a Key Intermediate in Catalytic Cycles for CO₂ Conversion

Formate is widely recognized as a key intermediate in the catalytic hydrogenation of CO₂. recercat.catfrontiersin.orgnsf.gov The transformation of CO₂ into formate is often the first step in more complex reaction sequences, acting as a stable, easily handleable intermediate for the synthesis of multi-carbon products. acs.orgresearchgate.netrsc.org Electrochemical or photocatalytic reduction of CO₂ can produce formate, which then serves as a stepping stone for C-C bond formation. researchgate.netrsc.org This strategy is considered attractive for storing renewable energy in the form of chemical bonds. bnl.gov The conversion of formate into value-added chemicals like oxalate (B1200264) is a critical process for producing building blocks for modern polymers and other materials. acs.orgresearchgate.net

Reaction Mechanisms for Formate Activation and Transformation (e.g., Oxalate Formation)

A significant transformation pathway for formate is its conversion to oxalate, a C2 dicarboxylate, through the formate to oxalate coupling reaction (FOCR). acs.orgresearchgate.net This reaction involves the coupling of two formate molecules and the release of hydrogen gas. acs.org

The mechanism for this transformation is typically catalyzed by a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), at high temperatures in a molten salt medium. lookchem.comuva.nl The proposed reaction cycle proceeds as follows:

Catalyst Activation: In some systems, particularly with hydroxide catalysts, an active hydride species is generated in situ. uva.nlnih.gov

Formate Activation: The catalyst (e.g., a hydride ion) abstracts a proton from a formate molecule. This step results in the evolution of hydrogen gas (H₂) and the formation of a highly reactive "carbonite" intermediate. acs.orglookchem.comuva.nl

C-C Bond Formation: The nucleophilic carbonite intermediate then attacks the carbon atom of a second formate molecule. acs.orglookchem.com This nucleophilic attack leads to the formation of an oxalate molecule and regenerates the hydride catalyst, allowing the cycle to continue. lookchem.comuva.nl

This catalytic mechanism, particularly the role of the carbonite intermediate, is supported by Density Functional Theory (DFT) calculations and experimental evidence from Raman spectroscopy. researchgate.netlookchem.com The efficiency of the FOCR is sensitive to parameters such as temperature, catalyst type, and reaction atmosphere, with dry hydrogen or nitrogen atmospheres favoring high conversion and selectivity towards oxalate. acs.orgnih.gov

This compound as a Reference Material in Spectroscopic Databases for Battery Research

In the field of advanced battery research, particularly for lithium-ion and next-generation systems, understanding the composition of the electrode-electrolyte interphases (EEI) is crucial for improving performance, longevity, and safety. thermofisher.comazom.com Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are primary tools for characterizing the complex chemical makeup of these interphases, which form on the anode (solid-electrolyte interphase, or SEI) and cathode. spectroscopyonline.comarxiv.org To accurately identify the various chemical species within these layers, researchers rely on reference databases containing the spectral signatures of known compounds. arxiv.orgdatadryad.org

While comprehensive public databases of battery interphase components have been compiled for common species like lithium carbonate, lithium fluoride (B91410), and lithium acetate, this compound (CHLiO₂) is not typically included as a standard entry. azom.comarxiv.orgdatadryad.org However, its relevance is recognized in specialized research contexts. The formate functional group is a potential component of the SEI, and the spectral features of this compound are used to model and identify lithium carboxylates found on the surface of anodes. researchgate.net For instance, specific sharp features in the FTIR spectra of aged battery anodes, particularly around 1600 cm⁻¹, have been attributed to the carboxylate (-COOLi) functional group, with this compound used as a reference model for this species. researchgate.net

Furthermore, computational studies have been conducted to build libraries of predicted Raman spectra for various potential battery reaction products, including this compound. harvard.edu This approach helps to identify materials in complex product mixtures where pure reference compounds may not be readily available for experimental measurement. harvard.edu The table below presents key spectroscopic peaks for this compound from both experimental and computational research, which are valuable for identifying its presence in battery systems.

Interactive Data Table: Spectroscopic Data for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹)Assignment/DescriptionSource
FTIR~1600Carboxylate (-COOLi) functional group signature researchgate.net
Computed Raman(Data not available in snippets)(Data not available in snippets) harvard.edu
Experimental Raman (Aqueous)(Data not available in snippets)Analysis of solution structure researchgate.net

Recent research has also explored the use of this compound directly as an electrolyte additive. A 2024 study demonstrated that incorporating this compound into the cathode and anode helps reconstruct the interphase, promoting the formation of a stable, Lithium Fluoride (LiF)-rich layer. acs.org This application, confirmed through techniques including X-ray diffraction (XRD), underscores the growing interest in this compound's role in controlling interfacial chemistry in advanced batteries like anode-free lithium metal batteries. acs.org

This compound in Lithium Recovery Processes (Fundamental Chemical Separation)

This compound is a key intermediate compound in innovative hydrometallurgical processes designed for recycling and recovering valuable metals from spent lithium-ion batteries. google.comnih.gov These green chemistry approaches often utilize formic acid as a leaching agent to dissolve the cathode materials, which typically contain lithium, nickel, cobalt, and manganese. google.comresearchgate.net

The fundamental principle of this chemical separation lies in the significant solubility difference between this compound and the formates of the transition metals (nickel, cobalt, manganese). google.comresearchgate.net When cathode scrap, such as from NCM (Nickel-Cobalt-Manganese) batteries, is leached with a formic acid solution, all the metals are converted into their respective formate salts. google.com Due to its high solubility, this compound remains dissolved in the aqueous solution (the leachate). google.comresearchgate.net In contrast, the formates of nickel, cobalt, and manganese are sparingly soluble and precipitate out of the solution, allowing for their separation by simple filtration. google.comresearchgate.net

Research has demonstrated the high efficiency of this method. Under optimized conditions, nearly 100% of the lithium, nickel, cobalt, and manganese can be leached from the cathode material. google.com During this leaching stage, a significant portion (around 95-98%) of the nickel, cobalt, and manganese formate salts spontaneously crystallize and precipitate, while the this compound stays in the pregnant leach solution. google.comresearchgate.net This achieves a highly effective separation of lithium from the other valuable metals at an early stage of the recycling process. nih.govacs.org

After the initial separation, the this compound-rich solution undergoes further purification steps to remove any residual transition metal ions. google.com The purified solution is then typically subjected to evaporation to crystallize the this compound salt. google.comresearchgate.net Finally, the solid this compound is thermally decomposed to produce high-purity lithium carbonate, a key raw material for manufacturing new battery cathodes. google.com This process can achieve a global lithium recovery rate of over 98%. nih.govacs.org

Interactive Data Table: Lithium Recovery via Formic Acid Leaching

Process ParameterValue/ConditionFinding/OutcomeSource(s)
Leaching AgentFormic Acid (HCOOH)Serves as both a leaching and separation reagent. nih.govacs.org
Cathode MaterialNCM111 (LiNi₁/₃Co₁/₃Mn₁/₃O₂)Target for metal recovery. google.comresearchgate.net
Leaching Temperature~80-95 °CHigh leaching yields achieved at elevated temperatures. google.comresearchgate.net
Separation PrincipleDifferential SolubilityThis compound is highly soluble; Ni, Co, Mn formates are sparingly soluble. google.comresearchgate.net
Lithium Leaching Efficiency>99%Almost complete dissolution of lithium from cathode material. nih.govresearchgate.net
Ni, Co, Mn Precipitation~95-98%Precipitate as formate salts during the leaching stage. google.comresearchgate.net
Final Lithium ProductLithium Carbonate (Li₂CO₃)Obtained by thermal decomposition of crystallized this compound. google.com
Overall Lithium Recovery Rate>98%Demonstrates a highly efficient, closed-loop process. nih.govacs.org

Conclusion and Future Research Directions

Summary of Current Understanding of Lithium Formate (B1220265) Chemistry

Lithium formate, the lithium salt of formic acid with the chemical formula HCOOLi, is a white crystalline solid known for its high solubility in water. ontosight.aimarketresearchintellect.com Its synthesis is typically achieved through the reaction of lithium hydroxide (B78521) or lithium carbonate with formic acid. ontosight.ai The monohydrate form, HCO2Li•H2O, is also well-documented. samaterials.com

The compound's properties make it valuable in several fields. It serves as a buffering agent in biochemical reactions, helping to maintain stable pH levels. ontosight.aimarketresearchintellect.com In the realm of materials science, this compound and its monohydrate are recognized for their nonlinear optical properties, including a high nonlinear coefficient and a high light damage threshold, making them suitable for applications in this area. samaterials.com

In electrochemistry, this compound is utilized in the development of lithium-ion batteries, where it can contribute to the stability and performance of these energy storage devices. marketresearchintellect.comsamaterials.com It is used in the synthesis of essential battery components like lithium carbonate and lithium hydroxide. samaterials.com Research has also explored its role as an additive in drilling fluids for high-pressure, high-temperature conditions in the oil and gas industry. samaterials.com

The crystal structure of this compound monohydrate has been a subject of study to understand the coordination and bonding of the lithium ion. researchgate.net Spectroscopic analyses, such as infrared spectroscopy, have been employed to characterize the compound. researchgate.net Furthermore, its properties have been investigated for applications in electron paramagnetic resonance (EPR) dosimetry for radiotherapy due to its high sensitivity compared to other materials like alanine.

Identification of Knowledge Gaps and Challenges in this compound Research

Despite its known applications, several knowledge gaps and challenges remain in the comprehensive understanding and utilization of this compound.

Interfacial Chemistry in Batteries: While this compound is used in battery applications, the precise mechanisms of its interaction at the electrode-electrolyte interface are not fully elucidated. The formation and composition of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) in the presence of formate ions require more in-depth investigation. The long-term stability of this compound within the complex electrochemical environment of a battery and its influence on cycle life and degradation pathways are areas needing further research.

Performance in Next-Generation Batteries: The potential role and performance of this compound in emerging battery technologies, such as lithium-sulfur and all-solid-state batteries, are largely unexplored. Research is needed to understand how it might influence polysulfide shuttling in Li-S batteries or its compatibility and ionic conductivity in solid-state electrolytes.

Optimization of Nonlinear Optical Properties: To fully exploit its potential in nonlinear optics, a deeper understanding of the structure-property relationships is necessary. samaterials.com This includes investigating how crystal growth conditions and doping with other elements might enhance its nonlinear optical coefficients and other relevant properties.

Large-Scale, High-Purity Synthesis: While laboratory-scale synthesis is established, developing cost-effective and environmentally friendly methods for large-scale production of high-purity this compound for industrial applications, particularly for batteries and electronics, presents a challenge. marketresearchintellect.com

Computational Modeling: There is a need for more robust computational models to predict the behavior of this compound in various applications. This includes modeling its interactions in battery electrolytes, its electronic and optical properties, and its thermal decomposition pathways.

Emerging Research Avenues for this compound in Fundamental Chemical Science and Materials Research

The existing knowledge and identified gaps point toward several promising future research directions for this compound.

Precursor for Advanced Materials Synthesis: this compound can be explored as a precursor for the synthesis of other functional lithium-containing materials. marketresearchintellect.com This could include the controlled synthesis of nanoparticles of lithium metal oxides or phosphates for battery cathodes through thermal decomposition or other chemical routes.

Hybrid Organic-Inorganic Perovskites: There is an opportunity to investigate the incorporation of the formate anion into the structure of hybrid organic-inorganic perovskites. This could lead to the development of new materials with interesting electronic and optoelectronic properties for applications in solar cells and light-emitting diodes.

Fundamental Studies of Lithium Coordination and Solvation: Further fundamental studies on the coordination chemistry of the lithium ion with the formate anion in different solvents can provide deeper insights into the solvation and transport properties of lithium ions. researchgate.net This knowledge is fundamental to advancing electrolyte design for electrochemical energy storage.

Q & A

Q. What methods are used to determine the purity of lithium formate in laboratory settings?

this compound purity is typically assessed using acid-base titration with HClO₄ for quantitative analysis . Complementary techniques like inductively coupled plasma (ICP) spectroscopy confirm lithium content, while proton NMR validates structural integrity by identifying characteristic peaks for the formate anion and lithium coordination . For precise quantification, calibration with certified reference materials (CRMs) is recommended.

Q. How does this compound’s solubility vary with temperature and solvent composition?

Solubility in formic acid at 298.2 K is 23.72 ± 0.1 mol%, with the equilibrium solid phase being anhydrous this compound . In ethanol-water mixtures, solubility decreases from ~9.6 mol% (0% ethanol) to ~6.7 mol% (40% ethanol) due to reduced solvent polarity. Temperature increases enhance solubility in polar solvents, but data consistency requires validation of saturation methods (e.g., isothermal vs. freezing-point techniques) .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

this compound poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) . Mandatory precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Handling in fume hoods to avoid inhalation.
  • Storage away from strong acids/oxidizers to prevent reactive decomposition . Emergency measures include immediate rinsing for eye/skin contact and medical evaluation for ingestion .

Advanced Research Questions

Q. How can this compound be optimized as a calibration standard in mass spectrometry (MS)?

this compound clusters are used for recalibration in UPLC-QTOF-MS/MS to enhance metabolite profiling accuracy. Key parameters include:

  • Cluster concentration (e.g., 10 mM in 50% methanol).
  • Post-run recalibration using software like Bruker DataAnalysis or MetaboScape .
  • Validation against known standards (e.g., sodium formate) to ensure signal reproducibility .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies often arise from methodological differences:

  • Freezing-point vs. isothermal saturation methods : The former may underestimate solubility at higher temperatures due to kinetic limitations .
  • Solvent purity : Trace water in formic acid alters solubility by up to 5% . Mitigation strategies include interlaboratory validation using standardized protocols (e.g., IUPAC guidelines) and reporting solvent composition/temperature gradients in detail.

Q. What advanced techniques elucidate this compound’s interactions with alkali cations in solution?

X-ray absorption spectroscopy (XAS) of liquid microjets reveals selective binding between lithium and carboxylate groups. Key findings include:

  • Higher intensity in lithium’s XAS spectrum compared to Na⁺/K⁺, indicating stronger coordination .
  • Energy shifts (~288–289 eV) correlate with solvation shell dynamics, critical for understanding ion transport in battery electrolytes .

Q. How do researchers assess this compound’s toxicity for safe laboratory use?

While acute toxicity data are limited, preliminary assessments use:

  • In vitro models : Cell viability assays (e.g., MTT) on human keratinocytes to evaluate skin irritation .
  • In silico tools : QSAR predictions for respiratory irritation potential based on molecular descriptors . Chronic toxicity studies remain a gap, requiring longitudinal exposure analyses.

Q. What methodologies are employed in life cycle assessments (LCAs) of this compound production?

LCAs must account for:

  • Energy mix : Fossil-fuel-dependent processes increase carbon footprints vs. renewable sources .
  • Allocation methods : Partitioning environmental impacts between this compound and co-products (e.g., formic acid) . Comparative LCAs require harmonized system boundaries and data sources to ensure validity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.